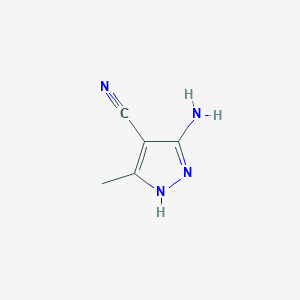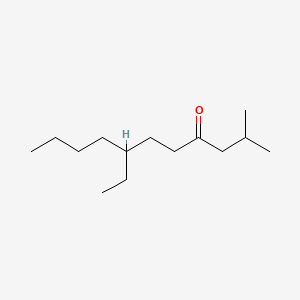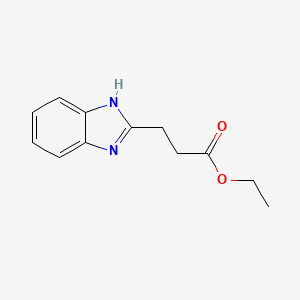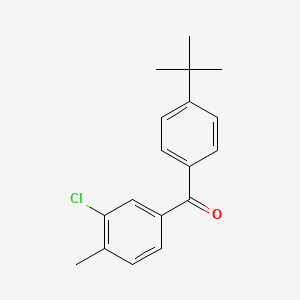
4-Tert-butyl-3'-chloro-4'-methylbenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butyl-3’-chloro-4’-methylbenzophenone is an organic compound with the molecular formula C18H19ClO. It is a derivative of benzophenone, characterized by the presence of a tert-butyl group, a chloro group, and a methyl group on the benzene rings. This compound is used in various chemical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-3’-chloro-4’-methylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-tert-butylbenzoyl chloride and 3-chloro-4-methylbenzene as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds as follows:
Preparation of 4-tert-butylbenzoyl chloride: This is achieved by reacting 4-tert-butylbenzoic acid with thionyl chloride (SOCl2) to form 4-tert-butylbenzoyl chloride.
Friedel-Crafts Acylation: The 4-tert-butylbenzoyl chloride is then reacted with 3-chloro-4-methylbenzene in the presence of aluminum chloride to yield 4-Tert-butyl-3’-chloro-4’-methylbenzophenone.
Industrial Production Methods
Industrial production of 4-Tert-butyl-3’-chloro-4’-methylbenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Tert-butyl-3’-chloro-4’-methylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenones.
Aplicaciones Científicas De Investigación
4-Tert-butyl-3’-chloro-4’-methylbenzophenone is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: In studies involving the interaction of benzophenone derivatives with biological macromolecules.
Industry: Used in the production of polymers, coatings, and as a UV stabilizer in plastics.
Mecanismo De Acción
The mechanism of action of 4-Tert-butyl-3’-chloro-4’-methylbenzophenone involves its interaction with various molecular targets. The compound can act as a photosensitizer, absorbing UV light and transferring energy to other molecules, leading to photochemical reactions. It can also interact with enzymes and receptors, modulating their activity through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
4-Tert-butylbenzophenone: Lacks the chloro and methyl groups, making it less reactive in certain substitution reactions.
3-Chloro-4-methylbenzophenone: Lacks the tert-butyl group, affecting its steric properties and reactivity.
4-Methylbenzophenone: Lacks both the tert-butyl and chloro groups, resulting in different chemical and physical properties.
Uniqueness
4-Tert-butyl-3’-chloro-4’-methylbenzophenone is unique due to the presence of all three substituents (tert-butyl, chloro, and methyl groups), which confer distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it valuable in various applications.
Propiedades
IUPAC Name |
(4-tert-butylphenyl)-(3-chloro-4-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClO/c1-12-5-6-14(11-16(12)19)17(20)13-7-9-15(10-8-13)18(2,3)4/h5-11H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPLUNMUCJTHDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
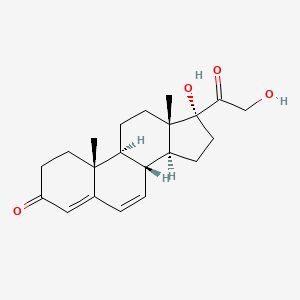


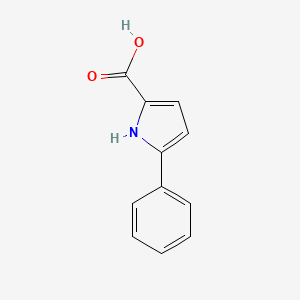
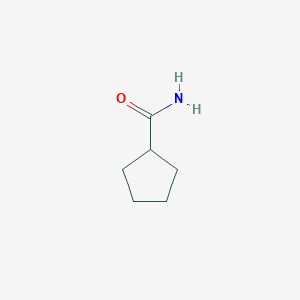
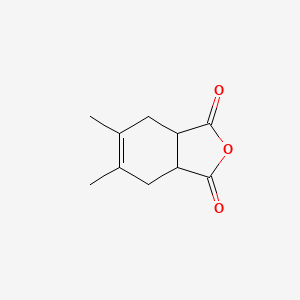
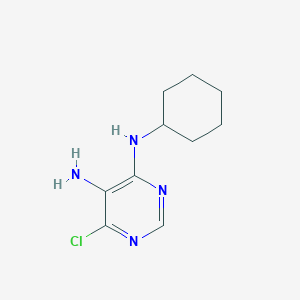

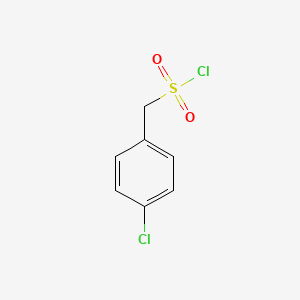
![2-({1-[(Carboxymethyl)thio]cyclohexyl}thio)acetic acid](/img/structure/B1346241.png)
